1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine
Description
1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine is a piperazine derivative featuring a 3-methoxybenzoyl group at the 4-position and a (4-cyclopropyl-1,3-thiazol-2-yl)methyl substituent at the 1-position of the piperazine ring. The 3-methoxybenzoyl moiety may enhance lipophilicity and modulate receptor interactions. This compound is of interest in medicinal chemistry due to the pharmacological versatility of piperazine-based scaffolds, which are frequently explored for CNS activity, antimicrobial effects, and anticancer applications .
Properties
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-16-4-2-3-15(11-16)19(23)22-9-7-21(8-10-22)12-18-20-17(13-25-18)14-5-6-14/h2-4,11,13-14H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFVGPOFSYEOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a piperazine derivative. The methoxybenzoyl group is introduced through acylation reactions. Common reagents used in these steps include thionyl chloride, cyclopropylamine, and methoxybenzoic acid. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Piperazine Functionalization
The piperazine core undergoes sequential alkylation and acylation to install substituents:
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Alkylation :
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Boc-protected piperazine reacts with 2-(chloromethyl)-4-cyclopropylthiazole (24 ) under basic conditions (K₂CO₃, DMF, 60°C) to form tert-butyl 4-[(4-cyclopropylthiazol-2-yl)methyl]piperazine-1-carboxylate (25 ) .
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Deprotection with HCl/dioxane yields 1-[(4-cyclopropylthiazol-2-yl)methyl]piperazine (26 ) .
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Acylation :
Table 2 : Piperazine modification conditions
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkylation | 24 , Boc-piperazine, K₂CO₃ | DMF, 60°C, 12 h | 67% | |
| Acylation | 3-Methoxybenzoyl chloride, TEA | DCM, RT, 4 h | 82% |
Mechanistic Insights
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Thiazole Formation : The Hantzsch thiazole synthesis mechanism involves nucleophilic attack of thiourea’s sulfur on the α-carbon of the brominated ketone, followed by cyclization .
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Buchwald–Hartwig Coupling : Piperazine alkylation proceeds via Pd-catalyzed cross-coupling in optimized protocols, though SN2 displacement is sufficient for simpler systems .
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Acylation : The benzoyl group is introduced via nucleophilic acyl substitution, with TEA scavenging HCl to drive the reaction .
Spectroscopic Characterization
Critical spectroscopic data for intermediates (from analogous compounds):
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¹H NMR (23) : δ 2.30 (s, 3H, CH₃), 1.58 (m, 1H, cyclopropyl), 6.48 (s, 1H, thiazole-H) .
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HR-MS (26) : m/z [M + H]⁺ calcd. for C₁₃H₁₈N₃S: 248.1220; found: 248.1218 .
Stability and Reactivity
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The 3-methoxybenzoyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) .
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The cyclopropyl group imparts steric hindrance, reducing susceptibility to oxidative degradation .
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Piperazine’s basicity (pKa ~9.8) necessitates Boc protection during alkylation to prevent side reactions .
This synthesis leverages established methodologies for thiazole and piperazine chemistry, ensuring scalability and reproducibility. Further optimization could explore microwave-assisted steps to reduce reaction times .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The thiazole moiety present in the compound is known for its diverse biological activities, particularly in anticancer research. Studies have shown that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a thiazole ring have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast cancer) . The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance anticancer potency.
Neuropharmacological Effects
Research has indicated that compounds similar to 1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine may possess neuroprotective properties. For example, derivatives containing piperazine have been studied for their effects on sigma receptors, which are implicated in various neurological disorders . These compounds could potentially serve as leads for developing new treatments for conditions such as anxiety and depression.
Synthesis and Structural Variations
The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent attachment to the piperazine scaffold. Various synthetic routes have been explored to optimize yield and purity. The use of different substituents on the piperazine and thiazole rings has been shown to affect biological activity significantly.
| Compound | Synthesis Method | Biological Activity | References |
|---|---|---|---|
| 1a | Multi-step synthesis | Anticancer | |
| 1b | Ring closure reaction | Neuroprotective | |
| 1c | Amide formation | Anticonvulsant |
Case Studies
Several case studies highlight the effectiveness of thiazole-containing piperazines:
- Anticancer Study : A derivative of thiazole was tested against multiple cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity. The study emphasized the importance of the methoxy group in enhancing bioactivity .
- Neuropharmacological Research : A series of piperazine derivatives were evaluated for their affinity towards sigma receptors. One compound demonstrated a significant reduction in anxiety-like behaviors in animal models, suggesting potential therapeutic applications .
- Anticonvulsant Properties : Research into thiazole-piperazine hybrids revealed promising anticonvulsant effects in electroshock seizure models, with some compounds showing protective indices indicating strong efficacy .
Mechanism of Action
The mechanism of action of 1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The methoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The piperazine ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights key structural analogs, their substituents, and molecular properties:
Pharmacological and Physicochemical Properties
- Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to phenyl or methylsulfonyl substituents (e.g., ), which are prone to CYP450-mediated oxidation .
- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas free-base analogs like the target compound may require formulation optimization for bioavailability .
Biological Activity
The compound 1-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzoyl)piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure includes a thiazole moiety, which is known for various pharmacological properties, and a piperazine ring that enhances its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The thiazole ring is known for its effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
- Neuroprotective Effects : Some derivatives of thiazole compounds have shown promise in neuroprotection.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate moderate to high antimicrobial activity, particularly against Staphylococcus aureus, which is significant given the increasing resistance to conventional antibiotics.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
|---|---|---|
| HeLa | 10 | 0.5 |
| A549 | 15 | 0.3 |
| MCF-7 | 12 | 0.4 |
The compound showed significant activity compared to doxorubicin, a standard chemotherapeutic agent, highlighting its potential as an anticancer drug.
The mechanism by which this compound exerts its biological activity is believed to involve:
- Inhibition of Enzymatic Activity : The thiazole moiety may interact with enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors involved in cell signaling pathways could lead to altered cellular responses.
Case Studies and Research Findings
Recent studies have focused on optimizing the structure of thiazole-containing compounds to enhance their biological activities. For example, modifications in the piperazine ring have been shown to improve potency and selectivity against cancer cells while reducing toxicity in normal cells.
Study Example:
A study published in Journal of Medicinal Chemistry explored various analogs of thiazole-piperazine compounds and found that specific substitutions on the benzoyl group significantly increased anticancer activity while maintaining low toxicity profiles in non-cancerous cell lines .
Q & A
Q. What are the standard synthetic protocols for preparing this piperazine derivative and its analogs?
The synthesis typically involves nucleophilic substitution and coupling reactions. For example:
- Step 1 : React 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base to form intermediates (6–7 hours, room temperature) .
- Step 2 : Perform click chemistry (CuSO₄·5H₂O/sodium ascorbate) with azide derivatives to form triazole-linked analogs .
- Alternative : Use NaH in DMSO for condensation reactions with phenol derivatives, as seen in related piperazine syntheses . Key techniques: TLC monitoring, silica gel chromatography (ethyl acetate/hexane), and extraction with methylene chloride .
Q. How is structural confirmation achieved for novel derivatives?
Characterization relies on:
- Elemental analysis to verify stoichiometry.
- Spectral data : IR (amide bonds), ¹H/¹³C NMR (substituent patterns), and mass spectrometry (molecular ion peaks) .
- X-ray crystallography for resolving hydrogen-bonding networks and supramolecular assembly, as demonstrated for 1-aroyl-4-(4-methoxyphenyl)piperazines .
Q. What initial biological screening methods are used to evaluate activity?
- Cytotoxicity assays (e.g., MTT on MDA-MB-231 cells) .
- Antiplatelet activity via ADP-induced aggregation tests .
- Antimicrobial screening against Gram-positive/negative bacterial and fungal strains .
Advanced Questions
Q. How can reaction conditions be optimized to improve yields of cyclopropane-thiazole intermediates?
- Solvent selection : DMF or DCM for better solubility of hydrophobic intermediates .
- Catalyst tuning : Adjust Cu(I) catalyst ratios in click chemistry to reduce side products .
- Temperature control : Reflux conditions for demethylation (e.g., 48% HBr) to enhance purity .
Q. What computational strategies model binding interactions with therapeutic targets like DPP-IV?
- Molecular docking : Use software (e.g., AutoDock) to predict interactions with enzyme active sites. Substituent effects (e.g., trifluoromethyl groups) are mapped via electrostatic potential surfaces .
- QSAR models : Correlate electron-donating/withdrawing groups (e.g., 3-methoxybenzoyl) with inhibitory activity .
Q. How do structural modifications (e.g., β-cyclodextrin inclusion) impact toxicity and bioactivity trade-offs?
- Case study : β-cyclodextran reduces toxicity but decreases activity due to steric hindrance. Mitigate this by balancing hydrophobic/hydrophilic substituents .
- SAR analysis : Compare antiplatelet activity of derivatives with/without 3-methoxybenzoyl groups to identify critical pharmacophores .
Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data?
- Validation pipeline :
Re-run docking studies with updated crystallographic data (e.g., PDB entries).
Validate antiplatelet predictions via dose-response assays .
Use meta-analysis to reconcile discrepancies (e.g., literature comparisons [32] in ).
Q. How do crystal packing and supramolecular interactions influence drug stability?
- Hydrogen bonding : Derivatives lacking strong H-bonds (e.g., 1-benzoyl-4-(4-methoxyphenyl)piperazine) exhibit lower melting points and faster degradation .
- π-π stacking : Halogenated analogs (e.g., 2-chloro/bromo substituents) form stable sheets via aromatic interactions, enhancing shelf-life .
Methodological Tables
Table 1 : Key Synthetic Parameters for Piperazine Derivatives
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, RT, 6–7 hrs | 70–85% | |
| Click chemistry | CuSO₄·5H₂O, sodium ascorbate, H₂O/DCM | 60–78% | |
| Demethylation | 48% HBr, reflux | 73–94% |
Table 2 : Biological Activity vs. Structural Features
| Derivative | Substituent | IC₅₀ (Antiplatelet) | Cytotoxicity (MDA-MB-231) |
|---|---|---|---|
| Parent compound | 3-Methoxybenzoyl | 12 μM | 48 μM |
| β-CD-modified analog | Cyclodextrin + thiazole | >50 μM | >100 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
